molecular formula C14H24O2 B12939586 1,11-Dodecadien-4-ol 4-Acetate

1,11-Dodecadien-4-ol 4-Acetate

Cat. No.: B12939586
M. Wt: 224.34 g/mol
InChI Key: OAGITPMRXSWGHW-UHFFFAOYSA-N
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Description

It is an intermediate in the synthesis of various chemical compounds and has applications in different fields, including chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodeca-1,11-dien-4-yl acetate can be synthesized through various methods. One common approach involves the esterification of dodeca-1,11-dien-4-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or chromatography.

Industrial Production Methods

Industrial production of dodeca-1,11-dien-4-yl acetate often involves large-scale esterification processes. These processes use similar reagents and conditions as laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production rate and consistency .

Chemical Reactions Analysis

Types of Reactions

Dodeca-1,11-dien-4-yl acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions

Major Products Formed

    Oxidation: Dodeca-1,11-dien-4-oic acid or dodeca-1,11-dien-4-al.

    Reduction: Dodeca-1,11-dien-4-ol or dodecane.

    Substitution: Various substituted dodeca-1,11-dienes depending on the nucleophile used

Scientific Research Applications

Dodeca-1,11-dien-4-yl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research explores its potential in drug development and as a biomarker for certain diseases.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals .

Mechanism of Action

The mechanism of action of dodeca-1,11-dien-4-yl acetate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit cholinesterase enzymes, which play a role in neurotransmission. This inhibition can affect various physiological processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • (E)-9,11-Dodecadienyl acetate
  • (7Z,9E)-Dodeca-7,9-dienyl acetate
  • (E,Z)-7,9-Dodecadienyl acetate

Uniqueness

Dodeca-1,11-dien-4-yl acetate is unique due to its specific structural configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an intermediate in various synthetic pathways and its potential therapeutic applications set it apart from similar compounds .

Properties

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

dodeca-1,11-dien-4-yl acetate

InChI

InChI=1S/C14H24O2/c1-4-6-7-8-9-10-12-14(11-5-2)16-13(3)15/h4-5,14H,1-2,6-12H2,3H3

InChI Key

OAGITPMRXSWGHW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CCCCCCC=C)CC=C

Origin of Product

United States

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